molecular formula C13H11FO2 B6371181 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% CAS No. 1261951-79-4

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%

Cat. No. B6371181
CAS RN: 1261951-79-4
M. Wt: 218.22 g/mol
InChI Key: GTVYBSJMCHHDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% (5-FHP-2-MP) is a synthetic compound in the phenolic family. It is a white crystalline solid with a melting point of 81-83°C. 5-FHP-2-MP is used in a variety of scientific applications, including biochemical and physiological studies, as well as in laboratory experiments. It has been studied for its potential applications in drug discovery and development, and for its potential therapeutic effects.

Scientific Research Applications

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential applications in drug discovery and development. It has been shown to bind to certain receptors in the body, such as the serotonin 5-HT2A receptor, and has been suggested as a potential drug target for the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.

Mechanism of Action

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to bind to certain receptors in the body, such as the serotonin 5-HT2A receptor. This binding leads to the activation of certain signaling pathways, which in turn leads to a variety of physiological and biochemical effects. For example, 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. Additionally, it has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation.
Biochemical and Physiological Effects
5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine, a neurotransmitter involved in reward and pleasure. Additionally, it has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2, which is involved in inflammation. Additionally, it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying these effects. However, there are some limitations to using 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% in laboratory experiments. For example, it is not approved for use in humans, so its effects in humans are unknown. Additionally, it is not known exactly how it binds to certain receptors, so it is difficult to predict its effects in different contexts.

Future Directions

There are a variety of potential future directions for the use of 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95%. For example, further research could be done to determine its effects in humans and to better understand how it binds to certain receptors. Additionally, further research could be done to explore its potential use in the treatment of cancer and other diseases. Additionally, further research could be done to explore its potential use in drug discovery and development. Finally, further research could be done to explore its potential use in laboratory experiments, such as the study of biochemical and physiological effects.

Synthesis Methods

5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzoyl chloride in the presence of a base, such as pyridine, to produce the corresponding 4-fluoro-3-hydroxybenzoyl chloride. This intermediate is then reacted with 2-methylphenol in the presence of a base to yield 5-(3-Fluoro-4-hydroxyphenyl)-2-methylphenol, 95% as the final product.

properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(14)6-9/h2-7,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVYBSJMCHHDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683755
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261951-79-4
Record name 3'-Fluoro-4-methyl[1,1'-biphenyl]-3,4'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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